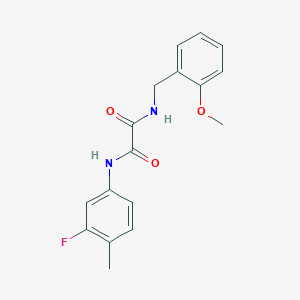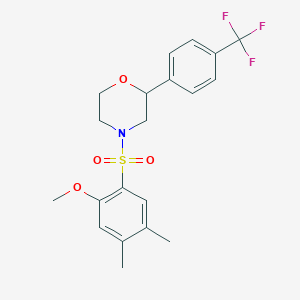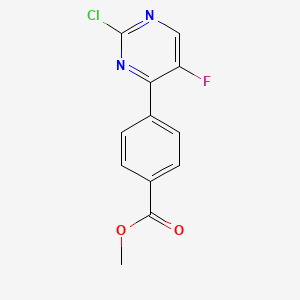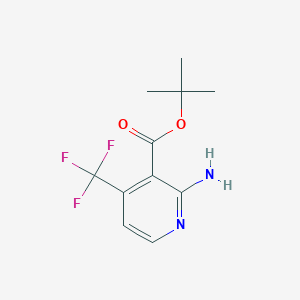
N1-(3-fluoro-4-methylphenyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluoro group and the electron-donating methoxy and methyl groups. It might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group and the polarizable aromatic rings could impact its solubility, while the fluoro group could influence its acidity .Aplicaciones Científicas De Investigación
Compulsive Food Consumption in Binge Eating Models
Research has shown that compounds structurally similar to N1-(3-fluoro-4-methylphenyl)-N2-(2-methoxybenzyl)oxalamide, such as GSK1059865, a selective orexin-1 receptor antagonist, have been evaluated for their effects on binge eating behaviors in female rats. These studies indicate that selective antagonism at orexin-1 receptor mechanisms can potentially represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Nucleoside Transport Inhibition
Another area of application involves the inhibition of nucleoside transport proteins. Compounds with modifications on the benzyl group, similar to the structure of interest, have demonstrated an affinity for ENT1, a nucleoside transport protein. These findings suggest potential applications in developing therapies for conditions related to nucleoside transport dysregulation (Tromp et al., 2004).
Larvicidal Activity
The synthesis and biological evaluation of derivatives structurally related to this compound have revealed significant larvicidal activity against third instar larvae. This highlights the compound's potential in vector control strategies to combat mosquito-borne diseases (Gorle et al., 2016).
Photodynamic Therapy for Cancer Treatment
Research into new zinc phthalocyanine derivatives has shown high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These findings underscore the importance of structurally diverse compounds in developing new treatments for cancer (Pişkin et al., 2020).
Positron Emission Tomography (PET) Radiotracers
The development of intermediates for asymmetric synthesis of fluorinated α-amino acids used in PET radiotracers demonstrates the critical role of chemical synthesis in advancing diagnostic imaging technologies. These compounds facilitate the study of brain disorders and the development of targeted therapies (Zaitsev et al., 2002).
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-11-7-8-13(9-14(11)18)20-17(22)16(21)19-10-12-5-3-4-6-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPFBAGUFLOQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)
![3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2767355.png)

![7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2767357.png)

![2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2767360.png)
